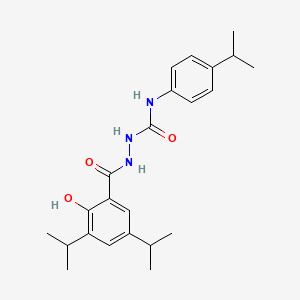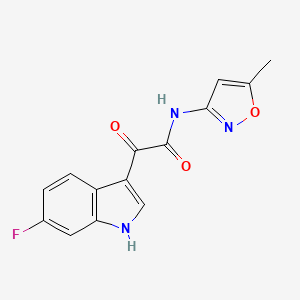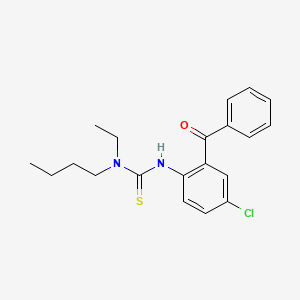
2-(5-fluoro-1H-indol-3-yl)-2-oxo-N-pyridin-3-ylacetamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related N-(pyridin-4-yl)-(indol-3-yl)alkylamides, including variants like 2-(5-fluoro-1H-indol-3-yl)-2-oxo-N-pyridin-3-ylacetamide, involves indolization under Fischer conditions followed by the Japp-Klingemann reaction and 2-decarboxylation to afford the desired ethyl (indol-3-yl)alkanoates. Amidification is typically achieved through condensation of the corresponding acids or their N-aryl(methyl) derivatives with 4-aminopyridine, promoted by 2-chloro-1-methylpyridinium iodide (Menciu et al., 1999).
Molecular Structure Analysis
The molecular structure of similar compounds has been characterized using various techniques such as FT-IR, NMR, and X-ray diffraction. Computational chemistry methods further support these findings, offering insights into the compound's molecular docking potentials and non-linear optical (NLO) properties, hinting at its potential for anticancer activity through inhibition of tubulin polymerization (Jayarajan et al., 2019).
Chemical Reactions and Properties
Chemical modifications of the core structure, aiming at enhancing biological activity or altering chemical properties, often involve the substitution of functional groups. For instance, replacing the acetamide group with alkylurea in related molecules has shown to retain antiproliferative activity and reduce acute oral toxicity, highlighting the compound's versatility in structural modifications for therapeutic applications (Wang et al., 2015).
Physical Properties Analysis
The physical properties of 2-(5-fluoro-1H-indol-3-yl)-2-oxo-N-pyridin-3-ylacetamide and similar compounds, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. These properties are often determined through experimental methods like crystallography, which provides detailed information on the molecular and crystal structure, enabling the prediction of solubility and formulation strategies (Sharma et al., 2013).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, stability under various conditions, and potential for chemical modifications, are key to understanding the compound's applications. Oxidative cleavage and cyclization reactions, for instance, showcase the compound's reactivity and potential for creating diverse chemical structures with varied biological activities (Pailloux et al., 2007).
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activities
Researchers have explored the synthesis of new compounds starting from isonicotinic acid hydrazide, leading to the creation of derivatives that exhibited antimicrobial activities. For instance, derivatives synthesized through reactions involving ethyl bromide and treatment with 4-fluorobenzaldehyde or indol-3-carbaldehyde were screened for antimicrobial activity, showing moderate to good effects (Bayrak et al., 2009).
Analgesic Properties
A series of (indol-3-yl)alkylamides, including N-(pyridin-4-yl)acetamides, demonstrated promising analgesic properties, comparable to reference drugs like flupirtine and ibuprofen. These compounds were also evaluated for anti-inflammatory activity, highlighting their potential as analgesic agents (Fouchard et al., 2001).
Fluorescence and Imaging Applications
Novel fluorinated derivatives of pyrido[1,2-a]indole fluorophores were synthesized for photophysical studies, showcasing their potential in fluorescing with green light in solutions, which could be beneficial for imaging applications (Moseev et al., 2020).
Inhibition of Tryptophan 2,3-Dioxygenase for Cancer Treatment
Compounds derived from 3-(indol-3-yl)pyridine have been identified as TDO2 inhibitors, suggesting their utility in treating cancer and other disorders like neurodegenerative diseases and chronic viral infections (Abdel-Magid, 2017).
Anti-Lung Cancer Activity
Specific fluoro-substituted compounds have been tested against lung cancer cell lines, demonstrating anticancer activity at low concentrations compared to reference drugs, indicating their potential in cancer treatment strategies (Hammam et al., 2005).
Propriétés
IUPAC Name |
2-(5-fluoro-1H-indol-3-yl)-2-oxo-N-pyridin-3-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FN3O2/c16-9-3-4-13-11(6-9)12(8-18-13)14(20)15(21)19-10-2-1-5-17-7-10/h1-8,18H,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUOVAWSKEXLMFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)C(=O)C2=CNC3=C2C=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-fluoro-1H-indol-3-yl)-2-oxo-N-(pyridin-3-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxo-N-1,3,4-thiadiazol-2-yl-3-pyrrolidinecarboxamide](/img/structure/B4622861.png)

![2-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-9-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4622873.png)
![N-(2-chloro-3-pyridinyl)-2-[4-(2,4-dichlorobenzyl)-1-piperazinyl]acetamide](/img/structure/B4622879.png)
![3-({[3-(aminocarbonyl)-5-(ethoxycarbonyl)-4-methyl-2-thienyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4622880.png)

![2-[(4-tert-butylbenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B4622884.png)
![ethyl 1-({[4-(methylthio)phenyl]amino}carbonyl)-4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinecarboxylate](/img/structure/B4622885.png)
![6-(2,3-dimethoxybenzylidene)-3-(2-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B4622912.png)



![1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine](/img/structure/B4622936.png)
